REACTION_CXSMILES
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[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][C:4]=1[F:12])#[N:2].O=S(Cl)[Cl:15]>>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:15])=[O:8])=[CH:5][C:4]=1[F:12])#[N:2]
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Name
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|
Quantity
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2 g
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Type
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reactant
|
Smiles
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C(#N)C1=C(C=C(C(=O)O)C=C1)F
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
|
O=S(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
|
SOCl2 was removed in vacuo
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Name
|
|
Type
|
product
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Smiles
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C(#N)C1=C(C=C(C(=O)Cl)C=C1)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 99% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |